
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound with a unique structure characterized by a bromomethyl group attached to a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2,6,6-tetramethylhept-4-en-3-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, continuous flow photochemical methods can be employed. These methods involve the use of N-bromosuccinimide as the brominating agent and a suitable solvent such as acetone or acetonitrile. The reaction mixture is passed through a photochemical reactor under controlled temperature and light conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Similar Compounds
- (4Z)-5-(chloromethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- (4Z)-5-(iodomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- (4Z)-5-(methyl)-2,2,6,6-tetramethylhept-4-en-3-one
Uniqueness
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
(Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3/b9-7+ |
InChI Key |
ZTUSHYHWUWWBCU-VQHVLOKHSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/CBr |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


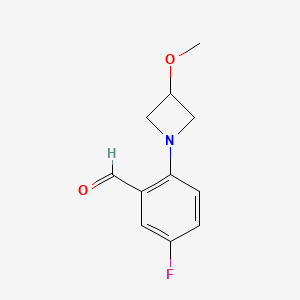
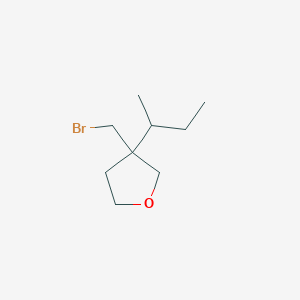
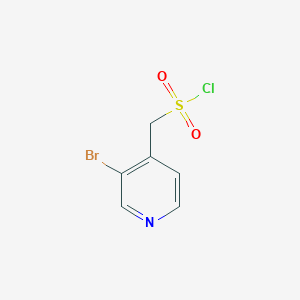
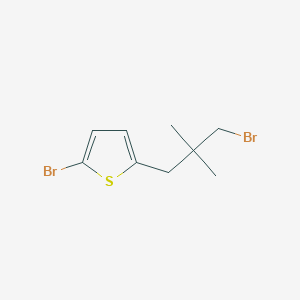

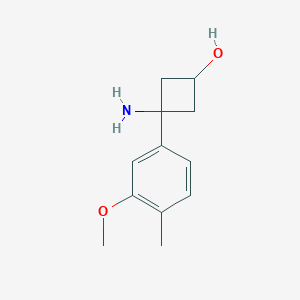
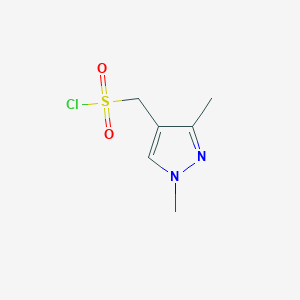
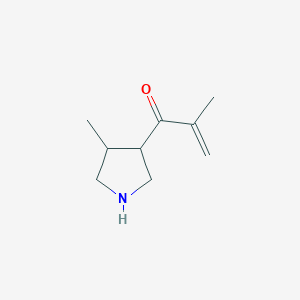
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride](/img/structure/B13194628.png)


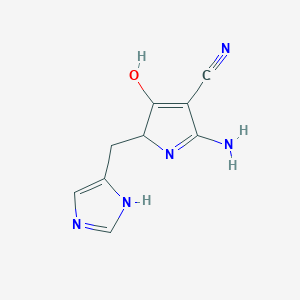

![[3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13194665.png)
